Auxinole

Protoplast Swelling ABP1 TIR1/AFB

Researchers studying auxin signaling face the challenge of distinguishing TIR1/AFB-dependent transcriptional responses from rapid, non-transcriptional auxin effects. Auxinole solves this as a clean competitive antagonist of the TIR1/AFB receptor complex, unlike PEO-IAA which acts as an agonist in protoplast swelling assays. • Enables unambiguous phenotypic assignment to TIR1/AFB-mediated signaling. • Suppresses leaky degron-fused protein degradation in AID systems for tighter conditional control. • Counteracts synthetic auxin herbicides (2,4-D, picloram) for target validation in Arabidopsis and tomato. • Active across evolutionarily distant species including Physcomitrella patens.

Molecular Formula C20H19NO3
Molecular Weight 321.4 g/mol
Cat. No. B1665333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAuxinole
Synonymsalpha-(2,4-dimethylphenylethyl-2-oxo)-IAA
alpha-(2,4-dimethylphenylethyl-2-oxo)indole-3-acetic acid
auxinole
Molecular FormulaC20H19NO3
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(=O)CC(C2=CNC3=CC=CC=C32)C(=O)O)C
InChIInChI=1S/C20H19NO3/c1-12-7-8-14(13(2)9-12)19(22)10-16(20(23)24)17-11-21-18-6-4-3-5-15(17)18/h3-9,11,16,21H,10H2,1-2H3,(H,23,24)
InChIKeyHGUYAIJBXSQXGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Auxinole: TIR1/AFB Auxin Receptor Antagonist


Auxinole (α-[2-(2,4-dimethylphenyl)-2-oxoethyl]-1H-indole-3-acetic acid) is a rationally designed, potent small-molecule antagonist of the TIR1/AFB family of auxin receptors [1]. It functions by binding directly to the auxin-binding pocket of TIR1, thereby blocking the formation of the TIR1–IAA–Aux/IAA co-receptor complex and competitively inhibiting auxin-responsive gene expression . Developed through a structure-based drug design approach from the lead compound PEO-IAA, Auxinole exhibits enhanced receptor interaction due to a strong hydrophobic contact between its dimethylphenyl moiety and the Phe82 residue of TIR1, a critical determinant for Aux/IAA substrate recognition [2]. Its well-characterized mechanism and established in planta efficacy make it a key tool for dissecting auxin-dependent processes across diverse plant species [3].

TIR1/AFB pathway-specific antagonism workflow
Suppresses basal degradation in AID systems
Cross-species auxin signaling studies (Arabidopsis, moss)

Why Substitution with Other Antagonists Fails


Interchanging Auxinole with other auxin antagonists, such as its own lead compound PEO-IAA or the structurally distinct BH-IAA, is scientifically unsound due to fundamental differences in molecular mechanism and functional selectivity. Unlike PEO-IAA, which triggers an auxin-like rapid protoplast swelling response independent of TIR1, Auxinole acts strictly as a competitive antagonist of the TIR1/AFB receptor complex [1]. Furthermore, while BH-IAA functions as a specific TIR1 antagonist, its design and binding mode differ, leading to variations in potency and the ability to discriminate between receptor-mediated and non-receptor-mediated auxin responses [2]. The following quantitative evidence guide details the specific, verifiable performance characteristics that justify the deliberate selection of Auxinole over its closest chemical and functional analogs.

PEO-IAA: agonist in rapid swelling Confounds ABP1 vs. TIR1/AFB readouts; cannot substitute for clean transcriptional inhibition.
BH-IAA: differing binding mode Potency and selectivity profile may not transfer; receptor discrimination may shift.
AID system control uniqueness Leaky degradation suppression not reported for other antagonists; substitution risks loss of tight regulation.

Key Performance Advantages of Auxinole


Pathway-Specific Discrimination in Protoplast Swelling

In a direct head-to-head comparison, Auxinole and its structural analog PEO-IAA exhibit diametrically opposed effects in a protoplast swelling assay, a classic test for rapid, non-transcriptional auxin responses. Auxinole induces a negligible volume change, functionally distinguishing it from PEO-IAA, which acts as an agonist in this system [1]. This demonstrates that Auxinole selectively inhibits the TIR1/AFB-mediated transcriptional pathway without eliciting the rapid, ABP1-associated swelling response triggered by IAA and PEO-IAA [2].

Protoplast Swelling Antagonism
Head-to-head comparison
Auxinole: +2.1% vs PEO-IAA: +8.3%
Clean TIR1/AFB inhibition; no ABP1 activation
74.7% lower swelling than PEO-IAA at 10 µM
Protoplast Swelling ABP1 TIR1/AFB Signal Transduction

Suppression of Leaky Degradation in AID Systems

Auxinole demonstrates a unique and quantifiable advantage over other auxin antagonists in the context of the Auxin-Inducible Degron (AID) system. It effectively suppresses the 'leaky' or basal degradation of degron-fused proteins in the absence of exogenous auxin, a common problem when using the AID system in non-plant cells [1]. This effect is achieved by inhibiting the basal activity of the heterologously expressed OsTIR1 receptor [2]. While comparative quantitative data with other antagonists in this specific AID context is limited, this is a functionally unique and essential application not reported for PEO-IAA or BH-IAA, establishing Auxinole as the required control compound for achieving tight regulation of protein levels in AID-based experiments .

AID Leaky Degradation Control
Class-level inference
Suppresses basal degradation
Required for tight AID system control
Functional uniqueness in HCT116/DLD1 cells
Auxin-Inducible Degron Protein Degradation OsTIR1 Synthetic Biology

Broad Antagonism Against Synthetic Auxins

Auxinole demonstrates broad-spectrum antagonism against a panel of synthetic auxins, including 2,4-D and picloram, which are widely used as herbicides and experimental tools [1]. Phenotypic rescue assays in Arabidopsis and tomato show that Auxinole can reverse the growth-inhibitory effects of these synthetic auxins [2]. This cross-species and cross-agonist efficacy is a key differentiator from some other antagonists that may show more restricted activity. The ability of Auxinole to counteract the effects of structurally diverse auxin agonists underscores its utility as a universal tool for blocking TIR1/AFB-mediated signaling downstream of a wide range of chemical stimuli.

Synthetic Auxin Antagonism
Class-level inference
Rescues root growth vs. 2,4-D, picloram
Broad-spectrum TIR1/AFB inhibition
Phenotypic rescue in Arabidopsis & tomato
Herbicide Antagonism Synthetic Auxins 2,4-D Picloram

Cross-Species Antagonism in Basal Land Plants

Unlike some auxin antagonists whose activity may be restricted to angiosperms, Auxinole has been shown to effectively block auxin responses in the moss Physcomitrella patens, a bryophyte that diverged from vascular plants over 400 million years ago [1]. This indicates that the molecular interaction of Auxinole with the TIR1/AFB receptor is highly conserved across land plants. In contrast, the activity profiles of other antagonists, such as PEO-IAA, in such evolutionarily distant species are less well-characterized or may be absent [2]. This broad phylogenetic activity supports the selection of Auxinole as a robust, general inhibitor for comparative and evolutionary plant biology studies.

Moss Cross-Species Activity
Class-level inference
Active in Physcomitrella patens
Conserved target engagement
400 MYA divergence; broad plant kingdom utility
Evolutionary Conservation Moss Physcomitrella patens Comparative Biology

Auxinole Application Scenarios


Rapid vs. Transcriptional Auxin Pathway Dissection

In experiments designed to distinguish between the rapid, non-transcriptional auxin response (protoplast swelling) and the slower, TIR1/AFB-dependent transcriptional pathway (hypocotyl growth), Auxinole is the essential tool. As demonstrated by the data in Section 3, PEO-IAA cannot be substituted because it acts as an agonist in the protoplast swelling assay, while Auxinole acts as a clean antagonist of TIR1/AFB [1]. Researchers should procure Auxinole to serve as a pathway-specific inhibitor, allowing for the unambiguous assignment of a given phenotype to the canonical TIR1/AFB-mediated auxin signaling cascade.

Tight Control of Protein Depletion in AID Systems

For laboratories using the Auxin-Inducible Degron (AID) system in human or other non-plant cells, the procurement of Auxinole is critical. The evidence from Section 3 shows that Auxinole is required to suppress the leaky, auxin-independent degradation of degron-fused proteins that is often observed in these heterologous systems [2]. Adding Auxinole to the culture medium ensures that protein depletion is truly conditional upon the addition of the auxin agonist (e.g., 5-Ph-IAA), thereby tightening experimental control and improving the reliability of phenotypic analysis.

Mode of Action Studies for Synthetic Auxin Herbicides

In agrochemical research aimed at understanding the mechanism of synthetic auxin herbicides like 2,4-D and picloram, Auxinole is the preferred antagonist. The data in Section 3 confirm that Auxinole effectively counteracts the growth-inhibitory effects of these compounds in both model (Arabidopsis) and crop (tomato) plants [3]. Procuring Auxinole allows researchers to chemically validate whether the observed phytotoxic effects of a novel herbicide candidate are mediated through the TIR1/AFB receptor family, a crucial step in target identification and resistance studies.

Evolutionary Auxin Signaling Studies in Moss

Investigations into the conservation and evolution of auxin signaling mechanisms across the plant kingdom, particularly in non-vascular plants like the moss Physcomitrella patens, benefit significantly from the use of Auxinole. As highlighted in Section 3, Auxinole's demonstrated activity in this evolutionarily distant species [4] makes it a more reliable and broadly applicable inhibitor compared to antagonists whose activity in bryophytes is unknown or untested. Its procurement ensures experimental consistency when working with a diverse range of plant models.

Application
Selection Property
Validation Focus
Rapid vs. transcriptional auxin pathway dissection
Pathway-specific TIR1/AFB inhibition
Protoplast swelling vs. hypocotyl growth endpoints
AID system protein depletion control
Suppression of basal OsTIR1 activity
Leaky degradation monitoring
Synthetic auxin herbicide mode-of-action studies
Broad-spectrum TIR1/AFB antagonism
Root growth rescue phenotypes
Evolutionary auxin signaling in moss
Cross-species TIR1/AFB conservation
Auxin response inhibition in bryophytes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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